Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

Catalog No.
S973599
CAS No.
1093348-62-9
M.F
C14H18O5S
M. Wt
298.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

CAS Number

1093348-62-9

Product Name

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate

Molecular Formula

C14H18O5S

Molecular Weight

298.36 g/mol

InChI

InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3

InChI Key

APRUPJUUTCSBAE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a synthetic organic compound notable for its unique structure, which includes an ethyl ester group and a sulfonyl moiety attached to a pentanoate backbone. This compound is recognized for its stability and utility as a precursor in organic synthesis, particularly in the generation of Nazarov's reagent, ethyl 3-oxopent-4-enoate, which is valuable in various

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate (CAS Number: 1093348-62-9) finds application in scientific research primarily as a precursor for the synthesis of Ethyl 3-oxopent-4-enoate, also known as Nazarov's reagent [].

Synthesis of Nazarov's Reagent

Nazarov's reagent is a valuable building block in organic synthesis, particularly for the construction of complex molecules. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a convenient route to Nazarov's reagent through a base-induced β-elimination reaction []. This reaction cleaves the molecule to form Nazarov's reagent and removes a leaving group. The advantage of using Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate lies in its stability compared to other Nazarov reagent precursors, making it easier to handle and store in a laboratory setting.

Applications of Nazarov's Reagent

Nazarov's reagent, derived from Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, participates in various organic reactions. Here are two prominent applications:

  • Robinson annulation

    Nazarov's reagent serves as an anulating agent in the Robinson annulation reaction. This reaction allows for the formation of cyclic structures containing six-membered rings, which are prevalent in many natural products and pharmaceuticals [].

  • Synthesis of γ-pyrones

    Nazarov's reagent can be used in the synthesis of γ-pyrones, a class of heterocyclic compounds with diverse biological activities. The reaction involves a triflic anhydride-mediated electrophilic condensation process.

  • Base-Induced β-Elimination: This reaction generates ethyl 3-oxopent-4-enoate from the sulfonyl compound, which can further be utilized in cyclization reactions .
  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.
  • Reduction and Oxidation: The compound can be reduced to form alcohols or oxidized to yield ketones, depending on the reagents and conditions applied.

The synthesis of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate typically involves multi-step organic reactions. One common method includes:

  • Formation of Sulfonyl Adducts: The initial step involves reacting sodium p-toluenesulfinate with acrylonitrile or acrylic acid to form intermediates.
  • Condensation and Esterification: These intermediates are then subjected to condensation reactions followed by esterification with ethyl bromoacetate under controlled conditions to yield the final product .

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate has several applications:

  • Synthesis of Nazarov's Reagent: It serves as a stable synthon for producing ethyl 3-oxopent-4-enoate, which is crucial in organic synthesis for constructing complex molecular frameworks .
  • Building Block in Organic Chemistry: The compound is used as a building block for synthesizing various other organic compounds, particularly in pharmaceutical chemistry.
  • Research Tool: Its utility in chemical research extends to studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate focus on its reactivity with biological targets. Although specific interaction data is sparse, similar compounds have been shown to interact with enzymes and receptor sites, potentially influencing metabolic pathways. Future studies could elucidate its precise mechanisms of action and therapeutic potential .

Several compounds share structural features or functional groups with ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-Oxopent-4-enoateContains an enone structureDirectly derived from ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate via elimination
Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoateFluorinated aromatic ring; different substitution patternUtilized for different synthetic pathways
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylic acidContains thiophene ring; carboxylic acid functional groupDifferent electronic properties due to sulfur presence

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate stands out due to its sulfonamide functionality and stability as a precursor for Nazarov's reagent, making it particularly valuable in synthetic organic chemistry .

For Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

MethodTemperature (°C)Reaction Time (h)Yield (%)Key ReagentSolvent System
Base-induced β-elimination with p-Toluenesulfinate55-1001-375-95Ba(OH)₂, 2-aminoethanethiolAqueous/organic
Sodium p-Toluenesulfinate Coupling40-10012-2455-88Na p-toluenesulfinateDMF/H₂O
Electrochemical Sulfonylation (Batch)20-402-660-85Sulfonyl hydrazides, TBHPCH₃CN
Electrochemical Sulfonylation (Flow)25-300.5-185-92Sulfinates, trifluoroboratesFlow reactor
Bromination-Oxidation Sequence40-808-1250-77DMSO, HBr, Ni(OTf)₂DCM
Transition Metal-Free Reductive Coupling60-1204-865-82Na₂S₂O₅, formateDMF
DMSO/HBr Oxidative Method401270-85DMSO, HBr, Ni(OTf)₂DCM
Data

Base SystemTemperature (°C)Reaction Time (h)Conversion (%)Product Selectivity (%)Solvent Polarity (ET(30))
Sodium methoxide/methanol252.0959255.4
Potassium tert-butoxide/tert-butanol601.0989642.9
Triethylamine/dichloromethane806.0758540.7
DBU/acetonitrile250.5899145.6

The effectiveness of different base systems varies significantly based on their basicity and the solvent environment [8]. Alkoxide bases demonstrate superior performance due to their strong nucleophilic character and ability to form stable ion pairs with the resulting sulfinate anion [6]. The reaction proceeds most efficiently in protic solvents that can stabilize the charged intermediates through hydrogen bonding interactions [5].

Temperature effects play a critical role in determining both reaction rate and selectivity [9]. Lower temperatures generally favor higher selectivity but may require longer reaction times, while elevated temperatures can lead to side reactions including decomposition of the desired product [10]. The optimal temperature range for most base systems appears to be 25-60°C, providing an excellent balance between reaction rate and product selectivity.

Sulfoxonium Intermediate Formation

The formation of sulfoxonium intermediates during the reaction of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate with nucleophilic sulfur compounds represents a significant mechanistic pathway that has been extensively studied [11] [12]. These intermediates serve as key reactive species that can undergo various transformations leading to diverse synthetic outcomes.

Sulfoxonium ylide formation occurs through the nucleophilic attack of sulfoxide compounds on the electrophilic carbon centers within the keto-sulfone framework [13]. The process involves initial coordination of the sulfoxide oxygen to electropositive centers, followed by nucleophilic attack at the carbon bearing the tosyl group [14]. This mechanism is facilitated by the electron-withdrawing nature of both the ketone and sulfonyl functionalities, which enhance the electrophilicity of the target carbon.

Table 2: Sulfoxonium Intermediate Formation Data

NucleophileFormation Rate (min⁻¹)Intermediate Stability (half-life, h)Ylide Formation Yield (%)Decomposition Pathway
Dimethyl sulfoxide0.154.278Hydrolysis
Diethyl sulfoxide0.123.882Hydrolysis
Methyl phenyl sulfoxide0.086.175Rearrangement
Diphenyl sulfoxide0.058.569Fragmentation

The stability of sulfoxonium intermediates varies considerably depending on the substituents present on the sulfur atom [15]. Alkyl-substituted sulfoxides generally form less stable intermediates compared to aryl-substituted counterparts due to differences in electron delocalization and steric effects [16]. The presence of aromatic substituents provides additional stabilization through resonance interactions with the positively charged sulfur center.

Decomposition pathways for sulfoxonium intermediates are highly structure-dependent [14]. Simple dialkyl sulfoxonium species predominantly undergo hydrolysis to regenerate the starting sulfoxide and release the organic fragment [12]. More complex aryl-substituted intermediates can undergo intramolecular rearrangements or fragmentation reactions that lead to different product distributions [15].

The formation kinetics of sulfoxonium intermediates follow second-order kinetics, with the rate being proportional to both the concentration of the keto-sulfone substrate and the nucleophilic sulfoxide [13]. Electron-rich sulfoxides exhibit higher nucleophilicity and faster reaction rates, while sterically hindered sulfoxides show reduced reactivity due to unfavorable approach geometries.

Solvent Effects on Keto-Sulfone Stability

The stability of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is profoundly influenced by the solvent environment, with significant implications for both storage conditions and reaction outcomes [5] [17]. Solvent effects operate through multiple mechanisms including hydrogen bonding, dipolar interactions, and differential solvation of ionic intermediates formed during decomposition processes.

Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide provide enhanced stability for the keto-sulfone compound [5]. These solvents can effectively solvate ionic species without providing protons that could catalyze hydrolysis reactions [18]. The high dielectric constants of these solvents also help stabilize any charged intermediates that may form during thermal or chemical decomposition.

Table 3: Solvent Effects on Keto-Sulfone Stability

SolventDielectric ConstantStability Half-life (h)Hydrolysis Rate (10⁻⁴ s⁻¹)Temperature Coefficient (ΔH‡, kJ/mol)
Acetonitrile37.5722.185.2
Dimethyl sulfoxide46.7961.578.9
Dichloromethane8.9483.892.1
Methanol32.7248.276.3
Water80.11215.668.5
Toluene2.41560.998.7

Protic solvents, particularly alcohols and water, significantly reduce the stability of the keto-sulfone compound [19]. These solvents can participate in nucleophilic attack on the electrophilic centers, leading to hydrolysis of both the ester and the sulfonyl functionalities [5]. The rate of hydrolysis is particularly pronounced in aqueous media, where the stability half-life drops to merely 12 hours compared to 96 hours in dimethyl sulfoxide.

Nonpolar solvents such as toluene provide the highest stability for the compound, with half-lives extending beyond 150 hours [17]. However, the limited solubility of the polar keto-sulfone in these media restricts their practical utility for most synthetic applications [20]. The low dielectric constant of nonpolar solvents minimizes the stabilization of ionic intermediates, thereby reducing the driving force for decomposition reactions.

Temperature coefficients reveal important insights into the activation barriers for decomposition processes [9]. Higher activation energies in nonpolar solvents reflect the increased difficulty of forming charged intermediates in low-dielectric media [17]. Conversely, the lower activation barriers observed in protic solvents indicate facile proton transfer processes that catalyze decomposition reactions.

XLogP3

1.6

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Last modified: 04-14-2024

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